1-(3-Fluoro-benzyl)-pyrrolidine-2-carboxylic acid
Description
1-(3-Fluoro-benzyl)-pyrrolidine-2-carboxylic acid is a proline derivative featuring a pyrrolidine ring substituted with a 3-fluorobenzyl group at the 1-position and a carboxylic acid group at the 2-position. The fluorine atom on the benzyl moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to aromatic interactions .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(14)12(15)16/h1,3-4,7,11H,2,5-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGYNDJPCNHNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-benzyl)-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluorobenzyl chloride and pyrrolidine.
N-Alkylation: The 3-fluorobenzyl chloride is reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to form 1-(3-fluorobenzyl)pyrrolidine.
Carboxylation: The resulting 1-(3-fluorobenzyl)pyrrolidine is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the second carbon atom of the pyrrolidine ring.
Industrial Production Methods: Industrial production of 1-(3-Fluoro-benzyl)-pyrrolidine-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group (-COOH) enables classical acid-derived transformations:
Esterification
Reaction with alcohols under acidic or coupling agents produces esters. For example:
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Reagents : DCC (N,N-dicyclohexylcarbodiimide), N-hydroxy-2-pyridone, 4-ethylmorpholine.
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Conditions : CH₂Cl₂ solvent, room temperature (RT).
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Product : Activated ester intermediate, which reacts with tert-butyl hydrazinecarboxylate to form hydrazides .
Amide Formation
Coupling with amines generates amides, critical in peptide synthesis:
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Protocol : Preactivation with DCC followed by reaction with isobutylhydrazine sulfate.
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Conditions : CH₂Cl₂, RT, yields hydrazide derivatives after acetic acid quenching .
Reductive Deprotection and Alkylation
The compound participates in reductive cleavage and alkylation:
Thiol Formation
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Reagents : Triethylsilane (Et₃SiH), trifluoroacetic acid (TFA).
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Conditions : 0–80°C, yields thiol derivatives via Boc-group removal .
Alkylation
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Reagents : Alkyl halides (R₅-halogenide), NaH in DMF.
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Conditions : 0°C to RT, producing alkylated pyrrolidine derivatives .
Cyclization and Ring Functionalization
The pyrrolidine ring undergoes cyclization for complex heterocycles:
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Example : Reaction with α-bromo-alkanoyl chloride and iPr₂EtN in THF forms bicyclic structures via intramolecular alkylation .
Comparative Reaction Pathways
Key reactions are summarized below:
Mechanistic Insights
Scientific Research Applications
1-(3-Fluoro-benzyl)-pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-benzyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom on the benzyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Substituent Variations on the Benzyl Group
- 1-(2-Bromobenzoyl)-pyrrolidine-2-carboxylic acid (CAS 672300-79-7): Features a bromine atom at the 2-position of the benzoyl group instead of fluorine. Bromine increases molecular weight (298.13 g/mol vs. Lower predicted aqueous solubility (density: 1.609 g/cm³) compared to the fluorinated analog due to higher halogen atomic mass .
1-(3-Fluorobenzyl)-piperidine-4-carboxylic acid (CAS 783298-62-4):
Ester and Amide Derivatives
- (S)-1-(3-Fluoro-benzylamino)-pyrrolidine-2-carboxylic acid methyl ester: Methyl esterification of the carboxylic acid group improves cell membrane permeability but reduces aqueous solubility. Synthesized via reductive amination (68% yield), highlighting the efficiency of this method for pyrrolidine derivatives .
- 1-(Piperidin-4-yl)-pyrrolidine-2-carboxylic acid (CAS 1024829-54-6): Incorporates a piperidinyl group, introducing a secondary amine that may enhance interactions with acidic residues in enzymes.
Physicochemical Properties
Key Observations :
- Fluorinated benzyl groups generally increase LogP compared to non-halogenated analogs, enhancing lipid bilayer penetration.
- Piperidine derivatives exhibit lower predicted solubility due to increased hydrophobicity from the larger ring .
Biological Activity
1-(3-Fluoro-benzyl)-pyrrolidine-2-carboxylic acid is a compound that has drawn attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14FNO2
- Molecular Weight : 223.24 g/mol
The compound features a pyrrolidine ring substituted with a 3-fluorobenzyl group and a carboxylic acid moiety, which contributes to its reactivity and biological profile.
1-(3-Fluoro-benzyl)-pyrrolidine-2-carboxylic acid is known to interact with various biological targets, influencing cellular pathways. Its mechanism primarily involves modulation of neurotransmitter systems and potential inhibition of specific enzymes related to inflammatory processes.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Anti-inflammatory properties : By inhibiting leukotriene synthesis, it can reduce inflammation in various models of disease.
- Neuroprotective effects : It may influence neuropeptide systems, potentially aiding in the management of stress responses and appetite control .
Case Studies
A series of studies have evaluated the pharmacological effects of 1-(3-Fluoro-benzyl)-pyrrolidine-2-carboxylic acid:
- Study on Inflammation : In vitro assays demonstrated that this compound effectively inhibited the activity of 5-lipoxygenase, leading to decreased production of pro-inflammatory leukotrienes. This suggests its potential in treating conditions characterized by excessive inflammation.
- Neuropharmacological Study : Research involving animal models showed that administration of the compound led to alterations in feeding behavior and stress responses, indicating its impact on neuropeptide signaling pathways .
Data Tables
| Study | Effect Observed | Methodology | Outcome |
|---|---|---|---|
| Inflammation Study | Inhibition of leukotriene synthesis | In vitro assays | Significant reduction in leukotriene levels |
| Neuropharmacological Study | Altered feeding behavior | Animal model experiments | Changes in appetite and stress response |
Q & A
Basic Question
- Acid-Base Extraction : Utilize the compound’s carboxylic acid functionality for selective precipitation at acidic pH.
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol.
- Recrystallization : Optimize solvent mixtures (e.g., water/ethanol) for high-purity crystals .
How can coupling reaction yields be optimized for intermediates?
Advanced Question
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ or Pd(PPh₃)₄ for cross-coupling efficiency.
- Base Selection : Compare Cs₂CO₃ (high yield in ) with K₃PO₄ or NaOtBu.
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
Are stereochemical considerations critical in synthesizing this compound?
Advanced Question
- Chiral Centers : The pyrrolidine ring may adopt (2S) or (2R) configurations. Use chiral HPLC or optical rotation to confirm enantiopurity.
- Stereoselective Synthesis : Employ asymmetric hydrogenation or chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantiocontrol .
What mechanistic insights explain hydrolysis efficiency under acidic conditions?
Advanced Question
- Protonation : HCl protonates the ester carbonyl, increasing electrophilicity for nucleophilic water attack.
- Temperature Dependency : Elevated temperatures (93–96°C) accelerate hydrolysis but may degrade acid-sensitive groups .
How does the compound’s stability vary under storage conditions?
Advanced Question
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Moisture Control : Use desiccants to avoid hygroscopic decomposition.
- Temperature : Long-term stability at –20°C (observed in related pyrrolidine-carboxylic acids) .
Can computational modeling predict interactions with biological targets?
Advanced Question
- Docking Studies : Use Schrödinger Suite or AutoDock to model binding to enzymes (e.g., kinases).
- DFT Calculations : Analyze fluorine’s electrostatic potential for H-bonding or hydrophobic interactions .
How is the compound evaluated for biological activity in drug discovery?
Advanced Question
- In Vitro Assays : Test inhibition of protease/enzyme targets (IC₅₀ determination).
- ADMET Profiling : Assess solubility (LogP), plasma protein binding, and CYP450 inhibition (e.g., using hepatic microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
